molecular formula C16H22N2O2S B2950955 (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one CAS No. 2321332-09-4

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one

Cat. No.: B2950955
CAS No.: 2321332-09-4
M. Wt: 306.42
InChI Key: NCAIMLFBRCHMPN-NSCUHMNNSA-N
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Description

The compound “(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one” (hereafter referred to as Compound X) is a structurally complex molecule featuring a 1,4-diazepane ring substituted with a tetrahydrofuran-3-yl group at position 4 and an α,β-unsaturated ketone moiety conjugated to a thiophen-3-yl group.

Properties

IUPAC Name

(E)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c19-16(3-2-14-5-11-21-13-14)18-7-1-6-17(8-9-18)15-4-10-20-12-15/h2-3,5,11,13,15H,1,4,6-10,12H2/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAIMLFBRCHMPN-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CSC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CSC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes a tetrahydrofuran ring, a diazepane moiety, and a thiophene unit. These structural features suggest a diverse range of potential biological activities, making it an interesting subject for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of the compound is C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S, with a molecular weight of 306.4 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC16H22N2O2S
Molecular Weight306.4 g/mol
CAS Number2321332-09-4

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Biological Activities

Research indicates that compounds with similar structural frameworks often exhibit a variety of pharmacological properties. The following activities have been associated with related compounds:

  • Anticancer Activity : Compounds featuring diazepane and thiophene moieties have shown potential in cancer therapy through mechanisms involving apoptosis induction in tumor cells .
  • Antimicrobial Properties : Similar structures have demonstrated antibacterial and antimycobacterial activities, suggesting that this compound may also possess these properties.

Case Studies and Research Findings

  • Anticancer Studies : A study on related compounds indicated that the incorporation of a tetrahydrofuran ring could enhance cytotoxicity against certain cancer cell lines. The mechanism was attributed to improved binding affinity to target proteins involved in cell proliferation .
  • Antimicrobial Activity : In vitro tests on similar diazepane derivatives revealed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL .
  • Pharmacological Evaluation : Computer-aided drug design tools like PASS have been utilized to predict the biological activity spectrum of compounds with similar structures, aiding in identifying their therapeutic potentials and safety profiles.

Synthesis Methods

The synthesis of (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one typically involves several key steps:

  • Formation of Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving diols under acidic conditions.
  • Synthesis of Diazepane Ring : The diazepane moiety is formed via reactions between ethylenediamine and dihalides.
  • Coupling Reaction : Finally, the tetrahydrofuran and diazepane rings are coupled through nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Variations

Compound X belongs to a family of 1,4-diazepane derivatives with α,β-unsaturated ketone substituents. Below is a comparative analysis with three closely related compounds (Table 1):

Compound Molecular Formula Key Structural Features Notable Properties/Findings
Compound X C₁₆H₂₁N₃O₂S - 1,4-Diazepane core
- Tetrahydrofuran-3-yl substituent
- Thiophen-3-yl propenone
Limited data; structural analysis inferred from NMR comparisons with analogs .
(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one C₁₇H₂₂N₄O₃S₂ - Sulfonylpyrazole substituent
- Thiophen-2-yl propenone
Enhanced solubility due to sulfonyl group; potential kinase inhibition activity inferred from SAR studies .
(3R,4S)-4-{4-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}tetrahydrofuran-3-ol C₁₈H₂₃FN₂O₂ - Fluorophenyl substituent
- Tetrahydrofuran-3-ol moiety
Improved metabolic stability compared to non-fluorinated analogs; stereochemistry affects binding affinity .
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one C₁₇H₁₇NO₄S - Thiazepane sulfone core
- Furan-2-yl propenone
Broader electrophilic reactivity due to sulfone group; furan moiety enhances π-π stacking .

NMR and Chemical Shift Analysis

Comparative NMR studies of Compound X analogs reveal distinct shifts in regions corresponding to substituent environments. For example:

  • Region A (positions 39–44) : In Compound X analogs, shifts in this region correlate with variations in the diazepane ring’s electron density, particularly when substituents like sulfonyl or fluorophenyl groups are introduced .
  • Region B (positions 29–36) : The thiophen-3-yl group in Compound X induces upfield shifts compared to thiophen-2-yl or furan derivatives, suggesting altered conjugation effects .

Functional Implications of Substituents

  • Tetrahydrofuran vs. Sulfonyl Groups : The tetrahydrofuran-3-yl group in Compound X may enhance membrane permeability compared to bulkier sulfonyl substituents .
  • Thiophen-3-yl vs. Fluorophenyl : The thiophen-3-yl group offers a unique electronic profile due to sulfur’s polarizability, whereas fluorophenyl analogs exhibit stronger hydrophobic interactions .
  • Thiazepane vs. Diazepane Cores : Thiazepane sulfone derivatives (e.g., ) demonstrate higher oxidative stability but reduced conformational flexibility compared to diazepane-based compounds.

Research Findings and Limitations

While direct pharmacological data for Compound X are sparse, inferences from structural analogs suggest:

  • Kinase Inhibition Potential: The α,β-unsaturated ketone moiety is a known pharmacophore for ATP-competitive kinase inhibitors, as seen in sulfonylpyrazole analogs .
  • Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit prolonged half-lives in vitro, a trait that could be extrapolated to Compound X with further modification.
  • Synthetic Challenges : The stereochemical complexity of the tetrahydrofuran-3-yl and diazepane groups complicates scalable synthesis, necessitating advanced chiral resolution techniques .

Q & A

Basic Research Questions

Q. How can the synthesis of (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one be optimized to improve yield and stereochemical purity?

  • Methodological Answer : The Claisen-Schmidt condensation is a viable approach for synthesizing α,β-unsaturated ketones like this compound. Optimize reaction conditions by:

  • Using a base catalyst (e.g., NaOH or KOH) in ethanol/water under reflux .
  • Controlling temperature (60–80°C) to minimize side reactions like ketone dimerization.
  • Employing high-purity aldehydes (e.g., thiophene-3-carboxaldehyde) and ketones (e.g., 4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl-propan-1-one).
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry using NOESY NMR .

Q. What spectroscopic techniques are critical for confirming the (E)-configuration and structural integrity of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Characterize the enone chromophore (λmax ~250–300 nm) to confirm conjugation .
  • FT-IR : Identify C=O (1660–1700 cm⁻¹) and C=C (1600–1650 cm⁻¹) stretching frequencies .
  • 1H/13C NMR : Use coupling constants (J = 12–16 Hz for trans-vinylic protons) to confirm the (E)-configuration. Assign peaks for tetrahydrofuran and diazepane rings using 2D experiments (COSY, HSQC) .
  • HR-MS : Validate molecular formula (e.g., [M+H]+ ion) .

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignment?

  • Methodological Answer :

  • Grow single crystals via slow evaporation in a solvent mixture (e.g., DCM/hexane).
  • Collect diffraction data (Mo Kα radiation, 100 K) and solve the structure using SHELX. Compare experimental bond lengths/angles with DFT-optimized geometries to confirm the (E)-configuration .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gap), and predict UV-Vis spectra. Compare theoretical λmax with experimental data to validate the model .
  • Use AIM (Atoms in Molecules) theory to analyze intramolecular interactions (e.g., hydrogen bonding in diazepane/tetrahydrofuran moieties) .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :

  • Conduct molecular docking (AutoDock Vina) against receptors with known affinity for diazepane or thiophene derivatives (e.g., serotonin or histamine receptors) .
  • Validate predictions via in vitro assays (e.g., enzyme inhibition studies) and compare with structurally similar compounds (e.g., antimicrobial enones in ).

Q. What strategies address discrepancies between experimental and computational spectral data?

  • Methodological Answer :

  • Re-examine solvent effects (e.g., polar solvents may redshift UV-Vis λmax) .
  • Verify DFT functional/basis set suitability (e.g., CAM-B3LYP for charge-transfer transitions).
  • Use vibrational frequency analysis to rule out imaginary frequencies in optimized geometries .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Synthesize analogs with substituent variations (e.g., halogenation of thiophene, modification of tetrahydrofuran stereochemistry) .
  • Evaluate bioactivity (e.g., IC50 values) and correlate with electronic (HOMO-LUMO) or steric (molecular volume) parameters using QSAR models .

Q. What methods are recommended for impurity profiling during synthesis?

  • Methodological Answer :

  • Use HPLC-PDA (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., (Z)-isomers or diazepane ring-opened derivatives).
  • Compare retention times and UV spectra with reference standards .

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